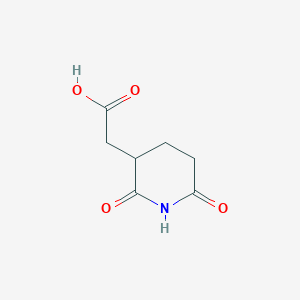
Acide 2-(2,6-dioxopipéridin-3-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxopiperidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.152. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-Dioxopiperidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dioxopiperidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de l'IDO1
Acide 2-(2,6-dioxopipéridin-3-yl)acétique: les dérivés ont montré un potentiel prometteur en tant qu'inhibiteurs de l'activité de l'indolamine 2,3-dioxygénase-1 (IDO1). L'IDO1 est une enzyme impliquée dans la pathogenèse du cancer et d'autres maladies. En supprimant l'IDO1, ces composés peuvent offrir des avantages thérapeutiques potentiels .
Activité antitumorale
Le composé 10a, dérivé de la 2-(2,6-dioxopipéridin-3-yl)isoquinoléine-1,3(2H,4H)-dione, présente une activité antiproliférative puissante contre les lignées cellulaires NCI-H929 et U239. Des études supplémentaires sont nécessaires pour explorer son potentiel en tant que médicament anticancéreux .
Dégradation du protéasome via les dérivés de la pomalidomide
La pomalidomide, un IMiD de troisième génération, a été modifiée à partir de la thalidomide. Elle améliore les réponses immunitaires, inhibe la production de cytokines pro-inflammatoires et induit l'apoptose des cellules cancéreuses. La structure moléculaire de la pomalidomide sert de ligand pour la ligase E3 dans la production de PROTAC, contribuant aux médicaments de dégradation du protéasome .
Propriétés immunomodulatrices et anti-angiogéniques
La pomalidomide, en particulier la 4-amino-2-(2,6-dioxopipéridin-3-yl)isoindole-1,3-dione, présente des effets antitumoraux, des propriétés immunomodulatrices et une activité antimyélome directe lorsqu'elle est administrée en association avec de la dexaméthasone à faible dose .
Dégradation par ubiquitination des protéines IKZF
Le composé 10a induit la dégradation par ubiquitination des protéines IKZF1 et IKZF3 par CRL4CRBN. Cette découverte suggère son potentiel en tant que médicament anticancéreux .
Dégradation ciblée des protéines via PROTAC
Le rôle de la pomalidomide en tant que ligand pour la ligase E3 ubiquitine dans la production de PROTAC met en évidence son importance dans la dégradation ciblée des protéines. La technologie PROTAC a gagné en attention en chimie médicinale pour sa capacité à dégrader des protéines spécifiques in vivo .
Mécanisme D'action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
2-(2,6-Dioxopiperidin-3-yl)acetic acid interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities leads to a decrease in the pathogenesis of diseases such as cancer .
Biochemical Pathways
The compound affects the biochemical pathway involving IDO1. By suppressing the activities of IDO1, it disrupts the normal functioning of this pathway, leading to a decrease in the pathogenesis of diseases .
Result of Action
The molecular and cellular effects of the action of 2-(2,6-Dioxopiperidin-3-yl)acetic acid involve the suppression of IDO1 activities . This leads to a disruption in the normal functioning of the biochemical pathway involving IDO1, thereby decreasing the pathogenesis of diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)acetic acid. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(2,6-Dioxopiperidin-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of protein degradation. It interacts with enzymes such as E3 ligases, which are involved in the ubiquitin-proteasome pathway. This compound can form conjugates with various linkers, facilitating the targeted degradation of specific proteins. The nature of these interactions involves covalent bonding with the active sites of enzymes, leading to the modulation of their activity .
Cellular Effects
In cellular contexts, 2-(2,6-Dioxopiperidin-3-yl)acetic acid influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those related to protein degradation and turnover. This compound can alter gene expression by modulating the stability of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by influencing the degradation of metabolic enzymes, thereby affecting metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-(2,6-Dioxopiperidin-3-yl)acetic acid involves its binding interactions with biomolecules. It acts as a ligand for E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins. This process involves the formation of a covalent bond between the compound and the lysine residues of the target proteins, leading to their recognition and degradation by the proteasome. This mechanism is crucial for maintaining cellular homeostasis and regulating protein levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-Dioxopiperidin-3-yl)acetic acid can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of protein levels and cellular processes observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(2,6-Dioxopiperidin-3-yl)acetic acid in animal models are dose-dependent. At lower dosages, it effectively modulates protein degradation pathways without causing significant toxicity. At higher dosages, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-(2,6-Dioxopiperidin-3-yl)acetic acid is involved in several metabolic pathways, primarily those related to protein degradation. It interacts with enzymes such as E3 ligases and other components of the ubiquitin-proteasome system. These interactions can influence metabolic flux by altering the degradation rates of metabolic enzymes and other regulatory proteins, thereby affecting overall metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(2,6-Dioxopiperidin-3-yl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its effects. The compound’s distribution is crucial for its function, as it needs to reach target proteins and enzymes to modulate their activity .
Subcellular Localization
The subcellular localization of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is determined by targeting signals and post-translational modifications. It is often directed to compartments such as the cytoplasm and nucleus, where it interacts with target proteins and enzymes. These localization patterns are essential for its activity, as they ensure that the compound reaches the appropriate sites of action within the cell .
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNHMNRAYLJHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)
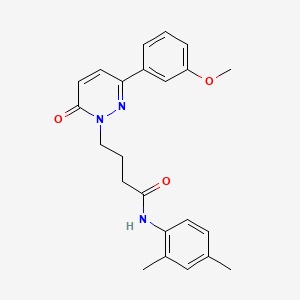
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

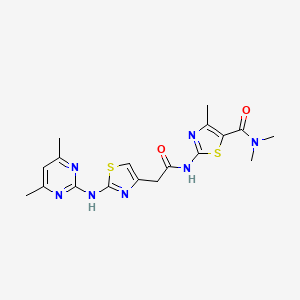




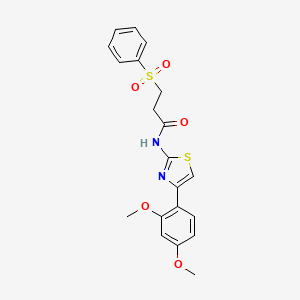
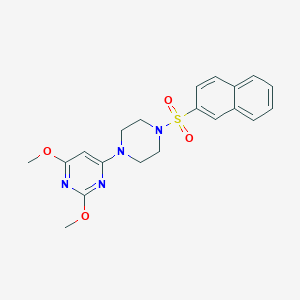
![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)
